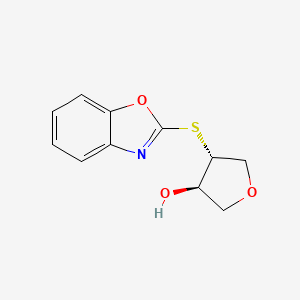![molecular formula C13H27NO B1485766 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol CAS No. 2200460-15-5](/img/structure/B1485766.png)
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol
Overview
Description
The compound “1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol” is a complex organic molecule. It contains a total of 46 bonds, including 16 non-Hydrogen bonds, 7 rotatable bonds, and 1 four-membered ring. The molecule also includes 1 primary amine (aliphatic) and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a four-membered cyclobutane ring at its core. Attached to this ring is a methyl group and a bis(2-methylpropyl)amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the literature I have access to .Scientific Research Applications
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-olol has been studied extensively in the scientific community due to its potential applications in the laboratory. It has been used as an intermediate in the synthesis of a variety of biologically active compounds, including drugs, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of other cyclic monomers, such as cyclobutane-1,2-diol and cyclobutane-1,2-diamine. In addition, it has been used as a starting material in the synthesis of a variety of other organic compounds.
Mechanism of Action
The mechanism of action of 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-olol is not fully understood. It is believed to act as an intermediate in the synthesis of various biologically active compounds, such as drugs, pharmaceuticals, and other organic compounds. It is thought to catalyze the formation of the desired product by forming a cyclic intermediate that is then converted into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-olol have not been extensively studied. However, it is believed to be biologically inert, as it does not interact with other molecules in the body. As such, it is not believed to have any direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-olol is a useful intermediate in the synthesis of a variety of biologically active compounds, including drugs, pharmaceuticals, and other organic compounds. The reaction to synthesize this compound is relatively simple and can be carried out in a sealed vessel, such as a round-bottom flask. In addition, the reaction can be monitored by thin-layer chromatography. However, the reaction requires an inert atmosphere, such as nitrogen or argon, and must be carried out at a temperature of between 0 and 100°C.
Future Directions
1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-olol has a wide range of potential applications in the laboratory and has been studied extensively in the scientific community. However, there are still many unanswered questions about the compound, such as its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of other biologically active compounds. Further research into the compound is necessary to fully understand its properties and potential applications. Additionally, further research into the synthesis of this compound{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-olol is necessary to develop more efficient and cost-effective methods of synthesis. Finally, further research into the potential applications of this compound{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-olol in the synthesis of other biologically active compounds is necessary to fully exploit its potential.
Safety and Hazards
properties
IUPAC Name |
1-[[bis(2-methylpropyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-11(2)8-14(9-12(3)4)10-13(15)6-5-7-13/h11-12,15H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUNKMXSYCPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485687.png)
![(3R,4R)-4-[(4-bromophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485688.png)
![1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1485689.png)
![tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate](/img/structure/B1485691.png)

![1-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]ethan-1-one](/img/structure/B1485693.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485694.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485695.png)
![2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485698.png)

![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485706.png)